S-Metazocine
Description
Context within Benzomorphan (B1203429) Pharmacological Research
Benzomorphans represent a class of opioid compounds that have been extensively studied for their analgesic properties and as potential treatments for opioid use disorder. ontosight.ai These compounds, which are structurally related to morphine, possess a tricyclic system comprising a benzene (B151609) ring fused to a morphan ring. ontosight.aitaylorandfrancis.com Variations in the substituents on this benzomorphan nucleus give rise to a diverse array of compounds with distinct pharmacological profiles. ontosight.ai
The pharmacological activity of benzomorphans is primarily mediated through their interaction with opioid receptors (mu, delta, and kappa) and sigma receptors. ontosight.aitaylorandfrancis.comrsc.org Initially, sigma receptors were considered a subtype of opioid receptors but are now classified as a unique receptor type with two subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). rsc.orgsigmaaldrich.com The sigma-1 receptor, in particular, is a target of interest for its role in modulating various biological pathways, including those involved in pain, depression, and neurodegenerative diseases. rsc.org
Research into benzomorphan derivatives has led to the development of compounds with varying affinities and activities at these receptors. For instance, some benzomorphans act as agonists or partial agonists at opioid receptors, while others exhibit antagonist properties. ontosight.ai The specific interactions with these receptors determine the therapeutic effects and side-effect profiles of these compounds. ontosight.aitaylorandfrancis.com
Significance of Stereochemistry in Benzomorphan-Based Ligand Design and Discovery
The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the pharmacological activity of benzomorphan-based ligands. acs.orgnih.govcsic.es The rigid, tricyclic structure of the benzomorphan skeleton contains multiple chiral centers, leading to the existence of several stereoisomers for a single chemical formula. nih.govcsic.es These isomers can exhibit profoundly different affinities for their target receptors and, consequently, different pharmacological effects. acs.orgnih.gov
For example, studies on various stereoisomeric 6,7-benzomorphan derivatives have demonstrated that the absolute stereochemistry is critical for differentiating between affinity for the NMDA receptor-channel complex and the μ-opioid receptor. acs.orgnih.gov Specifically, the (-)-1R,9β,2''S-enantiomers showed a higher affinity for the NMDA receptor complex than for the μ-opioid receptor. acs.orgnih.gov
The influence of stereochemistry extends to the N-substituent of the benzomorphan scaffold. The configuration of this substituent can dramatically alter a compound's affinity and selectivity for opioid and sigma receptors. unife.itresearchgate.net For instance, research on N-normetazocine derivatives has been conducted to understand the role of N-normetazocine stereochemistry in their pharmacological fingerprint, particularly concerning sigma-1 receptor affinity. rsc.org The (+)-stereoisomer of benzomorphans, like (+)-pentazocine, generally shows high affinity and selectivity for the σ1 receptor, whereas the (-)-isomers have a slight preference for σ2 receptors. sigmaaldrich.comnih.gov This stereoselectivity is a crucial consideration in the design of new ligands targeting these receptors for therapeutic benefit. nih.govnih.gov
Table 1: Receptor Binding Affinities of Select Benzomorphan Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (+)-Pentazocine | Sigma-1 | 1.62 nih.gov |
| (-)-Pentazocine | Mu Opioid | >700 nih.gov |
| (-)-Pentazocine | Kappa Opioid | High affinity researchgate.net |
| 2S-LP2 | Mu Opioid (MOR) | 0.50 ± 0.20 unife.it |
| 2S-LP2 | Delta Opioid (DOR) | 0.80 ± 0.20 unife.it |
| 2S-LP2 | Kappa Opioid (KOR) | 2.22 ± 0.20 unife.it |
| (+)-LP1 | Sigma-1 | 5 ± 0.32 researchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
71780-68-2 |
|---|---|
Molecular Formula |
C26H29NO5S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;S-[(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] benzenecarbothioate |
InChI |
InChI=1S/C22H25NOS.C4H4O4/c1-15-20-13-17-9-10-18(25-21(24)16-7-5-4-6-8-16)14-19(17)22(15,2)11-12-23(20)3;5-3(6)1-2-4(7)8/h4-10,14-15,20H,11-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,20+,22+;/m0./s1 |
InChI Key |
FBOLBXDDFDCXAF-MGOZJQFCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)SC(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)SC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Metazocine and Enantiomerically Pure Benzomorphans
Enantioselective Synthesis Strategies for (-)-Metazocine (S-Metazocine)
The development of synthetic routes that yield enantiomerically pure benzomorphans is crucial for studying their biological activities. researchgate.net The stereochemistry of these compounds plays a pivotal role in their pharmacological profile. researchgate.net
Asymmetric Synthesis Approaches (e.g., Ring-Closing Metathesis, Intramolecular Friedel–Crafts Reaction)
A notable strategy for the asymmetric synthesis of (–)-metazocine involves a combination of Ring-Closing Metathesis (RCM) and intramolecular Friedel–Crafts reactions. researchgate.netthieme-connect.com One such approach commences with the readily available D-tyrosine. researchgate.netthieme-connect.com This method features an RCM reaction to form the C ring of the benzomorphan (B1203429) structure and an intramolecular Friedel–Crafts reaction to assemble the B ring. researchgate.netthieme-connect.comthieme-connect.com The intramolecular Friedel-Crafts reaction, a classic method for forming carbon-carbon bonds on an aromatic ring, has been successfully applied to the synthesis of several active benzomorphan compounds. researchgate.netnih.gov This reaction typically involves the acid-catalyzed cyclization of functionalized piperidines. researchgate.net
Another asymmetric approach utilizes an Evans syn aldol (B89426) reaction, followed by a ring-closing metathesis reaction and an intramolecular radical cyclization to synthesize (-)-9-epi-Metazocine. researchgate.net Additionally, catalytic enantioselective amination of silyl (B83357) enol ethers using chiral dirhodium(II) carboxylates has been demonstrated as an effective protocol in the asymmetric formal synthesis of (–)-metazocine. nih.gov
The key features of some asymmetric synthesis strategies are summarized below:
| Key Reaction | Starting Material | Target Molecule | Overall Yield | Reference |
| Ring-Closing Metathesis & Intramolecular Friedel–Crafts | D-tyrosine derivative | (–)-Metazocine | 25% (7 steps) | thieme-connect.com |
| Evans syn Aldol, RCM, Intramolecular Radical Cyclization | Not specified | (-)-9-epi-Metazocine | Not specified | researchgate.net |
| Catalytic Enantioselective Amination | Silyl enol ether | Formal synthesis of (–)-Metazocine | High yields, up to 95% ee | nih.gov |
| Aza-Prins Cyclization & Intramolecular Friedel-Crafts | Readily available materials | (-)-Pentazocine and (-)-Eptazocine | Good yields | colab.ws |
Utilization of Chiral Pool Starting Materials in Benzomorphan Synthesis
The use of naturally occurring chiral compounds as starting materials, known as the chiral pool approach, is a powerful strategy in organic synthesis. tcichemicals.comwikipedia.org This method leverages the inherent chirality of readily available molecules like amino acids, sugars, and terpenes to construct complex chiral targets. wikipedia.orgnumberanalytics.com
For the synthesis of (–)-metazocine, D-tyrosine has been effectively used as a chiral starting material. researchgate.netthieme-connect.com This approach avoids the need for a resolution step later in the synthesis, making the process more efficient. longdom.org The synthesis of various piperidine (B6355638) alkaloids and other bioactive compounds has also been achieved using chiral substrates as starting materials. researchgate.net For instance, both enantiomeric forms of aphanorphine (B1220791) have been synthesized from (2S,4R)-4-hydroxyproline. thieme-connect.com
Principles of Stereochemical Control and Diastereoselectivity in Reaction Pathways
Achieving a high degree of stereochemical control is fundamental in the synthesis of enantiomerically pure benzomorphans. The configuration of the lutidine precursor and the conditions of the reduction step are critical for determining the stereochemical outcome in some synthetic routes. vulcanchem.com
In the synthesis of (–)-metazocine from D-tyrosine, the strategy was designed to achieve high regio- and stereoselectivity in the intramolecular Friedel–Crafts reaction for the assembly of the B ring. thieme-connect.com Similarly, in other approaches, computational modeling studies have been employed to understand the stereoselectivity of products, such as in the intramolecular oxa-Pictet-Spengler cyclization where a cis-pyran was preferentially formed over the trans-pyran. researchgate.net The steric hindrance from protecting groups can also be an effective guide for the selectivity of reduction reactions, leading to all-cis or 2,4-trans configurations in substituted piperidines. researchgate.net
Short-Step Synthetic Routes to Racemic Metazocine and Implications for Enantiomeric Resolution
While enantioselective syntheses are often preferred, short and efficient routes to racemic metazocine remain relevant, particularly when coupled with effective resolution techniques. One of the early synthetic routes to metazocine involved a Grignard reaction between p-methoxybenzyl chloride and lutidine methiodide, followed by catalytic hydrogenation and acid-catalyzed cyclization. vulcanchem.com Demethylation with hydrobromic acid then yields the final benzomorphan core. vulcanchem.com
The resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. tcichemicals.com For benzomorphans, this has been achieved through various methods, including chiral chromatography. sigmaaldrich.comscite.ai For instance, the enantiomers of pentazocine (B1679294) have been separated using capillary zone electrophoresis with maltodextrin (B1146171) as a chiral selector. nih.gov The resolution of racemic methadone, a related opioid, is often performed at the end of the synthesis, which can lead to a significant loss of material. longdom.org
Comparative Analysis of Synthetic Strategies for Stereoisomeric Benzomorphan Scaffolds
A variety of synthetic strategies have been developed to access the diverse range of stereoisomeric benzomorphan scaffolds. acs.org These methods often employ different key reactions to construct the characteristic tricyclic framework.
| Synthetic Strategy | Key Reactions | Starting Materials | Target Scaffold | Notes |
| Grewe's Route Variation | Grignard reaction, Catalytic hydrogenation, Acid-catalyzed cyclization | p-Methoxybenzyl chloride, Lutidine methiodide | Racemic Metazocine | A classic approach to the benzomorphan core. vulcanchem.com |
| Asymmetric Synthesis | RCM, Intramolecular Friedel-Crafts | D-tyrosine | (-)-Metazocine | Efficient, enantioselective route. researchgate.netthieme-connect.com |
| Aza-Prins Cyclization | Aza-Prins, Intramolecular Friedel-Crafts | Not specified | (-)-Pentazocine, (-)-Eptazocine | Modular approach to substituted benzomorphans. colab.ws |
| Intramolecular Oxa-Pictet-Spengler Cyclization | Asymmetric α-aminooxylation, Intramolecular oxa-Pictet-Spengler | Aldehyde | Enantiomerically pure benzomorphan analogues | Key step promoted by titanium tetrachloride. researchgate.net |
| Multicomponent Assembly Process (MCAP) & RCM | MCAP, RCM, Diels-Alder | 2-Bromo-6-chlorobenzaldehyde, Allylamine, etc. | Diverse heterocyclic scaffolds | A strategy for diversity-oriented synthesis. nih.gov |
The choice of synthetic strategy often depends on the desired stereoisomer and the availability of starting materials. While racemic routes followed by resolution can be effective, enantioselective syntheses starting from the chiral pool or using asymmetric catalysis offer a more direct and often more efficient path to enantiomerically pure products.
Design and Synthesis of Novel Enantiopure Benzomorphan Analogs
The versatile benzomorphan scaffold allows for the design and synthesis of novel analogs with potentially improved pharmacological profiles. unict.itcnr.it Modifications to the N-substituent, in particular, have been shown to be crucial in determining the activity at opioid receptors. cnr.itmdpi.com
The synthesis of novel enantiopure benzomorphan analogs often involves the alkylation of a resolved normetazocine core with various side chains. mdpi.comrsc.org For example, a series of N-substituted benzomorphans have been synthesized by reacting (-)-normetazocine with different electrophiles. mdpi.com The synthesis of C8-hydroxy, methylene, and methyl derivatives of N-phenethylnormetazocine has also been achieved from resolved enantiopure ketones. mdpi.com These synthetic efforts aim to explore the structure-activity relationships and develop new ligands with specific receptor binding profiles. acs.orgunict.it
Receptor Pharmacology of S Metazocine and Its Stereoisomers
Opioid Receptor Interaction Profiles of Metazocine Stereoisomers
The differential binding affinities and functional activities of metazocine stereoisomers at the three main opioid receptor types—mu (μ), kappa (κ), and delta (δ)—underscore the importance of stereoselectivity in its pharmacological actions. The (-)-enantiomer of the structurally related compound pentazocine (B1679294) shows strong binding affinities for both KOR and MOR, with weaker affinity for DOR.
Mu Opioid Receptor (MOR) Ligand Binding and Functional Characterization
S-Metazocine and its analogs display a mixed agonist-antagonist profile at the mu-opioid receptor (MOR). This dual activity is a hallmark of many benzomorphan (B1203429) opioids and contributes to their unique pharmacological properties.
While specific data on this compound's activity at MOR subtypes (μ1, μ2) is limited, its general classification as a partial agonist suggests that it does not produce a maximal response comparable to full agonists like morphine. The antagonist component of its profile means it can also block or reverse the effects of other mu-opioid agonists. For the related compound (-)-pentazocine, it has been characterized as a partial MOR agonist.
Interactive Data Table: Mu-Opioid Receptor (MOR) Binding and Functional Parameters for (-)-Pentazocine (as a proxy for this compound)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (-)-Pentazocine | MOR | 3.2 | 43 |
Kappa Opioid Receptor (KOR) Ligand Binding and Functional Characterization
In contrast to its mixed effects at the MOR, this compound is characterized as a high-efficacy agonist at the kappa-opioid receptor (KOR).
This compound and its analogs are potent activators of the KOR. This high-efficacy agonism is responsible for some of its characteristic effects. Research on the structurally similar (-)-pentazocine indicates a strong binding affinity and potent agonism at the KOR.
Interactive Data Table: Kappa-Opioid Receptor (KOR) Binding and Functional Parameters for (-)-Pentazocine (as a proxy for this compound)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (-)-Pentazocine | KOR | 7.6 | 40 |
Delta Opioid Receptor (DOR) Ligand Binding and Functional Assays
The interaction of this compound with the delta-opioid receptor (DOR) is generally weaker compared to its affinity for MOR and KOR. Studies on related compounds like (-)-pentazocine show a significantly lower binding affinity for DOR. However, some research suggests that metazocine can act as a "super agonist" at delta receptors, with an efficacy greater than the endogenous ligand, met-enkephalin. nih.gov
Interactive Data Table: Delta-Opioid Receptor (DOR) Binding and Functional Parameters for (-)-Pentazocine (as a proxy for this compound)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| (-)-Pentazocine | DOR | 62 | 255 |
Sigma Receptor Interaction Profiles of Metazocine Stereoisomers
The interaction of metazocine stereoisomers with sigma receptors is characterized by a notable degree of specificity, which has been crucial in differentiating the subtypes of these receptors. The distinct binding affinities and functional activities of the (+) and (-) isomers at sigma-1 and sigma-2 receptors underscore the stereoselective nature of these interactions.
Sigma-1 Receptor (σ1R) Ligand Binding and Functional Modulation
The sigma-1 receptor (σ1R) exhibits a pronounced preference for the dextrorotatory, or (+)-isomers, of benzomorphan opiates, including stereoisomers of metazocine and related compounds like pentazocine and N-allylnormetazocine (SKF-10,047). nih.govsigmaaldrich.com This stereospecificity is a defining characteristic of the σ1R and was instrumental in distinguishing it from classical opioid receptors, which typically show higher affinity for levorotatory isomers. nih.gov The (+)-isomers of N-allylnormetazocine and cyclazocine (B1219694) are recognized as highly specific sigma opiate/PCP ligands. nih.gov
Binding studies have consistently demonstrated that the (+)-enantiomers of N-substituted N-normetazocines are selective for the sigma site. rti.org For instance, (+)-normetazocine shows a high affinity for the PCP receptor with a Ki value of 30 nM. rti.org Prototypical σ1R ligands like (+)-pentazocine are used as selective radioligands in binding assays to determine the affinity of other compounds for this receptor. nih.govsigmaaldrich.com Functionally, σ1R ligands can modulate a variety of downstream signaling pathways. The receptor itself is understood to be a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum, where it can influence calcium homeostasis and protein-protein interactions. nih.govfrontiersin.org
Sigma-2 Receptor (σ2R) Ligand Binding and Functional Modulation
In contrast to the sigma-1 receptor, the sigma-2 receptor (σ2R) displays a slight preference for the levorotatory, or (-)-stereoisomers, of benzomorphans. sigmaaldrich.com The pharmacological characterization of the σ2R has been historically more challenging due to a lack of highly selective ligands. sigmaaldrich.comsigmaaldrich.com However, binding assays using the non-selective sigma ligand [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) in the presence of a σ1R masking agent (like (+)-pentazocine or dextrallorphan) have allowed for the study of σ2R binding sites. sigmaaldrich.comamazonaws.com
Recently, the σ2R has been identified as the transmembrane protein 97 (TMEM97). mdpi.comnih.gov This receptor is implicated in cell proliferation and is highly expressed in various tumor cell lines. sigmaaldrich.commdpi.com Functionally, σ2R ligands are being investigated for their potential in cancer therapy and as diagnostics. nih.govupenn.edu Putative σ2R agonists have been shown to reduce mechanical hypersensitivity in models of neuropathic pain, suggesting a role in pain modulation that is distinct from and sometimes opposite to that of σ1R. nih.gov
Stereospecificity in Sigma Receptor Binding and Activity
The stereospecificity of metazocine isomers and related benzomorphans is a critical feature of their interaction with sigma receptors. The differential affinity is most pronounced at the σ1R, which strongly favors (+)-isomers, whereas the σ2R shows a weaker preference for (-)-isomers. nih.govsigmaaldrich.com This opposing stereoselectivity was a key piece of evidence in the initial classification of sigma receptors into two distinct subtypes. nih.gov
The (+)-isomer of N-allylnormetazocine (SKF-10,047) and (+)-pentazocine became the prototypical ligands for characterizing the σ1R due to their high affinity and selectivity. nih.gov In one study, the (+)-N-benzyl analog of N-normetazocine demonstrated a 55-fold greater selectivity for the sigma site compared to its (-)-isomer. rti.org This high degree of stereoselectivity highlights the specific conformational requirements of the σ1R binding pocket.
Table 1: Stereoselectivity of Benzomorphan Ligands at Sigma Receptors
| Receptor Subtype | Preferred Stereoisomer | Example Ligands | Reference |
|---|---|---|---|
| Sigma-1 (σ1R) | (+)-Isomer (Dextrorotatory) | (+)-Pentazocine, (+)-SKF-10,047 | nih.govsigmaaldrich.com |
| Sigma-2 (σ2R) | (-)-Isomer (Levorotatory) | (-)-Isomers of benzomorphans | sigmaaldrich.com |
Molecular Mechanisms of Receptor Activation and Intracellular Signal Transduction
The activation of sigma receptors by ligands such as this compound initiates a cascade of intracellular events. These receptors are not classical G protein-coupled receptors (GPCRs) but can significantly modulate GPCR signaling and directly influence the activity of ion channels, thereby affecting cellular excitability and function.
Regulation of Ion Channels and Membrane Potential
A primary mechanism through which sigma receptors exert their effects is the modulation of ion channel activity. nih.gov The σ1R, in particular, has been shown to regulate a wide array of voltage-gated and ligand-gated ion channels. nih.gov These include:
Potassium (K+) Channels: Opioid receptor activation can lead to the opening of inwardly rectifying potassium channels, causing membrane hyperpolarization and a decrease in neuronal excitability. nih.gov The σ1R is known to modulate various K+ channels, and its activation by agonists generally leads to the inhibition of voltage-gated K+ channels. nih.gov
Calcium (Ca2+) Channels: The σ1R modulates Ca2+ channels, which are critical for neurotransmitter release and intracellular signaling. nih.gov
Sodium (Na+) Channels: Voltage-gated sodium channels, essential for the propagation of action potentials, are also subject to modulation by σ1R activity. nih.govmdpi.com
Table 2: Summary of this compound's Molecular Mechanisms
| Mechanism | Effector/Target | Outcome | Reference |
|---|---|---|---|
| GPCR Modulation | μ-Opioid Receptors, Muscarinic Receptors | Potentiation of G protein activation, indirect inhibition of adenylyl cyclase | nih.govnih.gov |
| Ion Channel Regulation | K+, Ca2+, Na+ channels | Alteration of ion conductance, changes in membrane potential and neuronal excitability | nih.govnih.gov |
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| This compound | Benzomorphan Opioid |
| (+)-Pentazocine | Sigma-1 Receptor Ligand |
| (-)-Pentazocine | Stereoisomer of Pentazocine |
| N-allylnormetazocine (SKF-10,047) | Sigma/Opioid Receptor Ligand |
| Cyclazocine | Benzomorphan Opioid |
| Normetazocine | Benzomorphan Opioid |
| 1,3-di-o-tolyl-guanidine (DTG) | Non-selective Sigma Receptor Ligand |
| Dextrallorphan | Sigma-1 Receptor Ligand |
| Haloperidol | Sigma-1 Receptor Antagonist |
| Cyclic AMP (cAMP) | Second Messenger |
Diversification of Signaling Pathways by Receptor Subtypes
The pharmacological effects of this compound and its stereoisomers are dictated by their interactions with distinct receptor subtypes, primarily the mu (µ), kappa (κ), and delta (δ) opioid receptors, as well as sigma (σ) receptors. Each of these receptor families, upon binding with a ligand, initiates a cascade of intracellular events, or signaling pathways, that ultimately produce a physiological response. The diversification of these pathways is a key element in the complex pharmacology of benzomorphan compounds.
Opioid receptors, including the µ- and κ-subtypes targeted by this compound, are G-protein-coupled receptors (GPCRs). The classical signaling mechanism for these receptors involves the activation of heterotrimeric G-proteins. mdpi.com Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate downstream effectors. mdpi.com Common effects include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. mdpi.com
In recent years, a more complex picture of GPCR signaling has emerged, involving a concept known as biased agonism or functional selectivity. This phenomenon describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating certain signaling pathways over others. nih.gov For opioid receptors, the two most well-characterized pathways are the G-protein-mediated pathway and the β-arrestin-mediated pathway. mdpi.comnih.gov
While G-protein signaling is traditionally associated with the primary therapeutic effects of opioids, the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) initiates a separate cascade. nih.govfrontiersin.org β-arrestin binding can lead to receptor desensitization, internalization (removal from the cell surface), and the activation of G-protein-independent signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) like ERK1/2. frontiersin.org There is evidence to suggest that for κ-opioid receptors, G-protein signaling mediates antinociceptive effects, whereas the β-arrestin pathway may be responsible for adverse effects like dysphoria.
In contrast, the dextrorotatory stereoisomers of metazocine derivatives primarily interact with sigma receptors, particularly the sigma-1 (σ1) subtype. The σ1 receptor is not a GPCR but a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER). mdpi.com Its activation does not involve G-proteins in the classical sense but rather modulates intracellular calcium signaling through interaction with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors at the ER. mdpi.com Sigma-1 receptors can also modulate the activity of various ion channels and influence the signaling of other receptor systems, including opioid receptors, through protein-protein interactions.
In Vitro Receptor Binding Assays and Radioligand Studies
The affinity of a compound for its receptor is a critical determinant of its potency and selectivity. This is quantified in vitro using radioligand binding assays. These experiments typically use cell membrane preparations containing the receptor of interest and measure the ability of an unlabeled drug (like this compound) to compete with and displace a radiolabeled ligand that is known to bind to the receptor. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors; a lower Ki value indicates a higher binding affinity.
Studies on metazocine and its derivatives consistently demonstrate marked stereoselectivity, where the levorotatory (S- or (-)-) isomers possess high affinity for opioid receptors, while the dextrorotatory (R- or (+)-) isomers are potent ligands for sigma receptors.
For instance, binding assays for the stereoisomers of the closely related compound N-allylnormetazocine (SKF-10047) reveal this distinct separation of activity. The (-)-enantiomer shows high affinity for mu, kappa, and delta opioid receptors, with Ki values in the low nanomolar range, but has a very low affinity for the sigma-1 receptor. Conversely, the (+)-enantiomer has very poor affinity for the opioid receptors but binds with high affinity to the sigma-1 receptor.
Data for (-)-pentazocine, another related levorotatory benzomorphan, shows a strong dual affinity for both kappa and mu opioid receptors, with weaker binding at the delta receptor. researchgate.net This profile is consistent with the mixed agonist-antagonist activity observed for this class of compounds.
These assays employ specific radioligands to label the receptor subtypes. Common radioligands used in the study of metazocine and related compounds include:
[³H]-DAMGO: A selective radioligand for the µ-opioid receptor. mdpi.com
[³H]-U69,593: A selective radioligand for the κ-opioid receptor. mdpi.com
[³H]-Delthorphin: A selective radioligand for the δ-opioid receptor. mdpi.com
[³H]-(+)-Pentazocine: A selective radioligand for the σ1 receptor. mdpi.com
The data derived from these studies are fundamental to understanding the structure-activity relationships of this compound and its isomers.
Interactive Data Table: Receptor Binding Affinities (Ki) of Metazocine Stereoisomers and Related Compounds Note: Data presented is for closely related stereoisomers, as specific data for this compound is limited. This illustrates the characteristic binding profile of the levorotatory benzomorphan class.
| Compound | Receptor Subtype | Ki (nM) |
| (-)-Pentazocine researchgate.net | Kappa Opioid (KOR) | 7.6 |
| (-)-Pentazocine researchgate.net | Mu Opioid (MOR) | 3.2 |
| (-)-Pentazocine researchgate.net | Delta Opioid (DOR) | 62 |
| (-)-N-allylnormetazocine | Mu Opioid (MOR) | 3.0 |
| (-)-N-allylnormetazocine | Kappa Opioid (KOR) | 4.7 |
| (-)-N-allylnormetazocine | Delta Opioid (DOR) | 15 |
| (-)-N-allylnormetazocine | Sigma-1 (σ1) | 1800-4657 |
| (+)-N-allylnormetazocine | Mu Opioid (MOR) | 1900 |
| (+)-N-allylnormetazocine | Kappa Opioid (KOR) | 1600 |
| (+)-N-allylnormetazocine | Delta Opioid (DOR) | 19000 |
| (+)-N-allylnormetazocine | Sigma-1 (σ1) | 48-66 |
Structure Activity Relationships Sar and Rational Ligand Design for S Metazocine Analogs
Impact of Stereochemistry on Ligand-Receptor Recognition and Efficacy
Stereochemistry plays a pivotal role in the interaction of benzomorphan (B1203429) derivatives like S-Metazocine with their target receptors. The spatial arrangement of atoms within the molecule dictates the ligand's ability to bind to the receptor's recognition site and elicit a functional response. msdmanuals.com
The (-)-(2R,6R,11R) configuration of benzomorphans is generally favored for interaction with opioid receptors. unict.it This enantioselectivity is a cornerstone of their pharmacology. For instance, the (-)-enantiomer of N-normetazocine derivatives typically exhibits higher affinity for µ- and κ-opioid receptors, while the (+)-enantiomer often shows greater specificity for the sigma (σ) receptor site. unict.itresearchgate.net This stereochemical preference underscores the importance of a precise three-dimensional fit between the ligand and the receptor's binding pocket for effective recognition and signal transduction.
The intrinsic efficacy of a ligand, its ability to activate a receptor upon binding, is also profoundly influenced by stereochemistry. nih.govelifesciences.org Subtle changes in the stereochemical configuration can convert an agonist into an antagonist. For example, the introduction of specific N-substituents like N-cyclopropylmethyl or N-allyl can shift the functional profile of a benzomorphan from agonism to antagonism. unict.it This highlights that ligand-receptor recognition is not merely about binding affinity but also about inducing the specific conformational changes in the receptor required for activation. msdmanuals.com
Design Principles for Benzomorphan Analogs with Enhanced Receptor Selectivity
The quest for benzomorphan analogs with enhanced receptor selectivity is a key focus in medicinal chemistry, aiming to develop drugs with improved therapeutic profiles and fewer side effects. researchgate.net The design of such selective ligands hinges on modifying the benzomorphan scaffold to optimize interactions with a specific receptor subtype.
Key design principles include:
Modification of the N-substituent: The nature, size, and electronic properties of the substituent on the nitrogen atom are critical determinants of receptor affinity and selectivity. unict.itmdpi.com For example, introducing an N-phenylpropanamide substituent in cis-(-)-N-normetazocine led to the development of LP1, a ligand with high affinity for the µ-opioid receptor (MOR) and moderate affinity for the δ-opioid receptor (DOR). mdpi.comresearchgate.net Further modifications, such as replacing the 2-methoxyl group with an ester or acid functional group and varying the length of the N-substituent spacer, have been explored to fine-tune selectivity. researchgate.net
Aromatic Ring Substitution: Modifications to the aromatic ring of the benzomorphan core can influence receptor interactions. For instance, replacing the key aromatic ring with electron-rich or electron-deficient analogs can alter the binding profile. mdpi.com
Conformational Restriction: Introducing conformational constraints into the ligand structure can enhance selectivity by reducing the number of accessible conformations, thereby favoring binding to a specific receptor. This can be achieved by incorporating rigid structural elements. mdpi.com
Exploiting Enantioselectivity: As discussed, the different pharmacological profiles of the (+) and (-) enantiomers can be leveraged to design ligands with high selectivity for either opioid or sigma receptors. unict.itmdpi.com
| Compound | N-Substituent | μ-Opioid Receptor (MOR) Affinity (Ki, nM) | δ-Opioid Receptor (DOR) Affinity (Ki, nM) | κ-Opioid Receptor (KOR) Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|
| LP1 | N-phenylpropanamide | 0.83 | 29 | 110 | researchgate.net |
| LP2 | Flexible 2R/S-methoxyethyl spacer | 1.08 | 6.6 | N/A | unict.it |
| Compound 7 (LP1 analog) | o-aminopyridine moiety | ~10 | N/A | High affinity | mdpi.com |
| Compound 9 (MPCB analog) | Benzylamide | N/A | N/A | 35 (6-fold increase vs MPCB) | researchgate.net |
Computational Approaches in Benzomorphan Drug Discovery.researchgate.net
Computational methods have become indispensable tools in the rational design and discovery of novel benzomorphan analogs. chapman.edunih.gov These approaches provide valuable insights into ligand-receptor interactions at the molecular level, guiding the synthesis of compounds with desired pharmacological properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnrfhh.com This method helps to understand the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.orgacs.orgacs.org For benzomorphan derivatives, docking studies have been instrumental in rationalizing their binding affinities and selectivities for different opioid and sigma receptor subtypes. researchgate.netnih.gov
For example, docking studies of benzomorphan derivatives into the µ-opioid receptor have shown that the aromatic ring is typically embedded in a hydrophobic pocket, while the phenolic hydroxyl group often participates in a water-mediated hydrogen-bonding network. acs.orgacs.org The basic nitrogen atom is predicted to form a crucial charge-enhanced hydrogen bond with a key aspartate residue (D147) in the receptor. acs.orgacs.org
Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding, offering a more realistic representation of the interaction. nih.govunibo.it MD simulations have been used to refine the docked poses of benzomorphan ligands and to assess the stability of the predicted binding modes. acs.orgbiorxiv.org
Pharmacophore modeling is another powerful computational approach that involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for a ligand to bind to a specific receptor. acs.orgnih.gov A pharmacophore model for benzomorphan-based compounds typically includes features such as an aromatic ring, a hydrophobic group, and a basic nitrogen atom. researchgate.net
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of potential new ligands with a higher probability of being active. nih.gov For instance, a pharmacophore model derived from known κ-opioid receptor agonists of the benzomorphan class can be used to search for new, structurally diverse compounds with potential κ-agonist activity. nih.gov
Strategic Chemical Modifications and Their Pharmacological Consequences.researchgate.net
Strategic chemical modifications of the benzomorphan scaffold are undertaken to explore the SAR and to develop new analogs with improved pharmacological profiles. researchgate.netscribd.com These modifications can have profound effects on the ligand's affinity, selectivity, and efficacy.
Key modification strategies and their consequences include:
N-Substituent Modification: As previously mentioned, altering the N-substituent is a common strategy. The introduction of bulky or functionally diverse groups on the nitrogen atom can significantly impact receptor binding and functional activity. unict.itmdpi.commdpi.com For example, replacing the N-methyl group in oxymorphone with N-allyl or N-cyclopropylmethyl leads to opioid antagonists like naloxone (B1662785) and naltrexone. mdpi.com
Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group at the 8-position is a key pharmacophoric feature for many benzomorphans. researchgate.net Its modification, such as conversion to a methoxy (B1213986) group, can alter the binding profile and functional activity.
Ring Modifications: Modifications to the benzomorphan ring system itself, such as the introduction of substituents or the alteration of ring fusion, can lead to compounds with novel pharmacological properties. For example, dissection of the C and D rings of morphine to create the benzomorphan scaffold results in a less rigid structure, which can allow for a more fitted binding to the receptor. chapman.educhapman.edu
Introduction of Additional Functional Groups: The incorporation of other functional groups, such as amides or esters, can introduce new interaction points with the receptor, potentially enhancing affinity and selectivity. researchgate.netresearchgate.net For instance, the introduction of an N-phenylpropanamide substituent in LP1 was crucial for its MOR agonist/DOR antagonist profile. mdpi.comresearchgate.net
| Parent Compound | Modification | Resulting Compound/Class | Pharmacological Consequence | Reference |
|---|---|---|---|---|
| Morphine | Dissection of C and D rings | Benzomorphan scaffold | Decreased rigidity, potentially improved receptor fit | chapman.educhapman.edu |
| Oxymorphone (N-methyl) | Replacement of N-methyl with N-allyl | Naloxone | Shift from potent agonist to antagonist | mdpi.com |
| cis-(-)-N-normetazocine | Addition of N-phenylpropanamide substituent | LP1 | High affinity MOR agonist, DOR antagonist | mdpi.comresearchgate.net |
| MPCB | Replacement of ester with benzylamide | Compound 9 | ~6-fold increase in KOR affinity | researchgate.net |
Preclinical Biotransformation and Metabolic Stability Studies of S Metazocine
Enzyme Systems Involved in S-Metazocine Metabolism and Elimination
The primary enzyme system responsible for the metabolism of a vast number of drugs, including many opioids, is the cytochrome P450 (CYP) superfamily of enzymes. oup.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative Phase I metabolic reactions. nih.gov There are many different CYP isoenzymes, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most important for drug metabolism in humans. oup.com
To identify which specific CYP isoenzymes are responsible for metabolizing a compound, several in vitro approaches are used:
Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of commercially available, expressed human CYP isoenzymes to see which ones are capable of metabolizing it.
Chemical Inhibition Studies: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoenzymes. fda.gov A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that specific CYP enzyme.
Understanding the specific CYP enzymes involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. If a drug is primarily metabolized by a single CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to significant changes in its plasma concentration, potentially affecting its efficacy and safety. oup.com
Following Phase I metabolism, the resulting metabolites, or sometimes the parent drug itself, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. These reactions further increase the water solubility of the compound, preparing it for elimination from the body, primarily via the urine and feces. nih.gov
Advanced Research Directions and Future Perspectives in S Metazocine Research
Development of Next-Generation Benzomorphan (B1203429) Scaffolds with Optimized Pharmacological Profiles
The foundational benzomorphan structure of S-Metazocine offers a versatile scaffold for synthetic modification. Future research is focused on creating next-generation analogs with tailored pharmacological properties to enhance therapeutic efficacy and minimize undesirable effects. The strategy of modifying the N-substituent on the normetazocine core has proven effective in altering the compound's receptor binding profile.
Recent studies have demonstrated that strategic structural modifications to the N-substituent can shift the pharmacological activity from a multi-target profile to a more selective one. For instance, derivatives have been synthesized that exhibit potent µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonism, while others function as MOR antagonists. mdpi.com This highlights the potential to fine-tune the molecule's interaction with different opioid receptor subtypes. mdpi.com
Furthermore, the synthesis of novel N-normetazocine derivatives has yielded compounds with high affinity for the sigma-1 receptor (σ1R) and significant selectivity over the sigma-2 receptor (σ2R) and opioid receptors. rsc.org The development of such selective ligands is crucial for dissecting the specific roles of these receptors in various physiological and pathological processes. rsc.org Asymmetric synthesis techniques are also being refined to produce enantiomerically pure benzomorphan analogues, which is critical as the stereochemistry of these compounds profoundly influences their biological activity. researchgate.net This approach facilitates more precise biological and medicinal chemistry studies of these important molecules. researchgate.net
Investigation of Cross-Talk Between Opioid and Non-Opioid Receptor Systems
A key area of future this compound research lies in unraveling the intricate interplay between opioid receptors and non-opioid systems, particularly the sigma receptors. Sigma receptors, once misclassified as opioid subtypes, are now recognized as a distinct class of proteins that modulate various neurotransmitter systems. rsc.org this compound's affinity for both opioid and sigma receptors makes it an ideal candidate to study this cross-talk.
The sigma-1 receptor (σ1R) is of particular interest as it can function as an endogenous anti-opioid system. rsc.org Activation of σ1R has been shown to counteract opioid-induced analgesia, whereas σ1R antagonists can enhance it. rsc.org This modulatory role is significant, as selective σ1R antagonists have shown analgesic effects in models of persistent and inflammatory pain. rsc.org Research is ongoing to explore derivatives of N-normetazocine that combine opioid receptor agonism with σ1R antagonism within a single molecule. mdpi.com Such dual-target ligands could offer a novel therapeutic strategy for pain management, potentially with an improved side-effect profile compared to conventional opioids. mdpi.com The distribution of σ1R in key pain-modulating areas of the central nervous system further supports its importance as a therapeutic target. rsc.orgmdpi.com
Application of In Vivo Imaging Techniques for Receptor Occupancy and Dynamics
The application of advanced in vivo imaging techniques, such as Positron Emission Tomography (PET), is a promising future direction for studying this compound and its analogs. These non-invasive methods allow for the real-time visualization and quantification of receptor occupancy and dynamics in the living brain. By developing radiolabeled versions of this compound or its derivatives, researchers can directly measure how these compounds bind to their target receptors (e.g., µ-opioid, κ-opioid, and sigma receptors) under various conditions.
For instance, PET studies using specific radioligands for sigma-1 receptors, like [¹¹C]SA4503, have already been instrumental in understanding the distribution and density of these receptors in the human brain. Similar approaches could be adapted for this compound-based ligands to investigate their specific binding patterns. This would provide invaluable information on the dose-receptor occupancy relationship, the competition between this compound and endogenous or exogenous ligands, and how receptor levels may change in disease states.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling, which has been applied to other benzomorphans like pentazocine (B1679294), can be enhanced with real-world imaging data. jst.go.jp This integration would allow for the development of more accurate models to predict the analgesic effects and potential side effects of new benzomorphan scaffolds, ultimately aiding in the design of personalized medicine strategies. jst.go.jp
Elucidation of Novel Intracellular Signaling Pathways Modulated by this compound
Beyond simple receptor binding, the functional consequences of this compound's interactions are dictated by the intracellular signaling pathways that are subsequently activated or inhibited. A major focus of future research is to move beyond traditional measures of receptor affinity and efficacy to a more nuanced understanding of "biased agonism" or "functional selectivity." This concept posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling cascades (e.g., G-protein signaling versus β-arrestin pathways).
For opioid receptors, separating the G-protein-mediated signaling responsible for analgesia from the β-arrestin-mediated pathways linked to side effects like respiratory depression and tolerance is a major goal in drug development. nih.gov Future studies will likely employ advanced cellular and molecular techniques to map the specific signaling "fingerprint" of this compound and its derivatives at the µ- and κ-opioid receptors. This could involve measuring second messengers, protein-protein interactions, and gene expression changes following receptor activation.
Given this compound's activity at sigma-1 receptors, which are ligand-operated chaperone proteins capable of modulating ion channels and other receptors, the potential for complex signaling modulation is high. rsc.org Elucidating how this compound's engagement with σ1R influences the signaling of co-expressed opioid receptors is a critical research question that could reveal novel mechanisms for achieving more effective and safer analgesia.
Role of this compound as a Pharmacological Probe for Complex Receptor Biology
Due to its distinctive pharmacological profile, this compound serves as an invaluable pharmacological tool for exploring complex receptor biology. Its ability to interact with multiple receptor systems allows researchers to probe the functional consequences of simultaneous modulation of opioid and sigma receptors.
In research settings, this compound and its analogs can be used to investigate the physiological and behavioral roles of the sigma-1 receptor, particularly in the context of pain, addiction, and mood disorders. rsc.org For example, by comparing the effects of this compound with those of highly selective opioid or sigma receptor ligands, scientists can dissect the contribution of each receptor system to a particular physiological response.
The development of derivatives with varied affinities and efficacies at different receptors further enhances their utility as research probes. mdpi.com A series of related compounds with systematically altered properties can help establish detailed structure-activity relationships (SARs), providing a deeper understanding of the molecular features required for binding and activation of these receptors. mdpi.com This knowledge is not only crucial for the rational design of new therapeutics but also for mapping the intricate landscape of receptor pharmacology.
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing S-Metazocine in preclinical studies?
- Methodological Answer : Synthesis protocols must include step-by-step procedures, solvent systems, reaction conditions (e.g., temperature, catalysts), and purification methods (e.g., recrystallization, chromatography). Characterization should employ techniques like NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry for molecular confirmation. Reproducibility requires explicit documentation of equipment specifications (e.g., NMR frequency, column type for HPLC) and batch-to-batch variability checks. Only key compounds (≤5) should be detailed in the main text; additional data go to supplementary materials .
Q. How can researchers ensure the identity and purity of novel this compound analogs?
- Methodological Answer : For novel analogs, combine multiple orthogonal methods:
Q. What statistical approaches are recommended for initial pharmacological screening of this compound?
- Methodological Answer : Use dose-response curves (e.g., log-probit analysis for IC₅₀/EC₅₀) with ≥3 independent replicates. Apply ANOVA with post-hoc tests (Tukey’s HSD) for group comparisons. Include positive/negative controls (e.g., morphine for opioid receptor assays) and account for batch effects via randomization. Pre-register analysis plans to mitigate bias .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacological efficacy across different experimental models?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., species-specific receptor isoforms, dosing regimens). Use the PECO framework (Population: cell/animal model; Exposure: this compound; Comparator: controls; Outcome: efficacy metrics) to isolate variables. Validate findings via orthogonal assays (e.g., electrophysiology alongside binding studies) and meta-regression to explore heterogeneity .
Q. What systematic review strategies are effective for synthesizing evidence on this compound’s mechanisms of action?
- Methodological Answer : Follow PRISMA guidelines with a dual-focused team:
- Content experts : Identify mechanisms (e.g., κ-opioid receptor agonism).
- Methodologists : Design searches across PubMed, Embase, and preprint servers (e.g., bioRxiv) using controlled vocabulary (MeSH terms: “this compound,” “Opioid Agonists”). Assess bias via ROBINS-I for non-randomized studies and perform subgroup analyses (e.g., in vitro vs. in vivo) .
Q. What methodologies are robust for assessing this compound’s long-term stability and metabolite profiling?
- Methodological Answer :
- Stability studies : Use forced degradation under ICH Q1A(R2) conditions (acid/base, oxidative, thermal, photolytic). Monitor via UPLC-MS/MS at multiple timepoints.
- Metabolite identification : Combine high-resolution mass spectrometry (HRMS) with isotopic pattern matching and in silico tools (e.g., Meteor Nexus). Validate with synthetic standards for major metabolites .
Methodological Frameworks for Rigorous Research
- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO to scope studies .
- Data contradiction resolution : Prioritize principal contradictions (e.g., receptor binding vs. functional assays) using dialectical analysis .
- Reporting standards : Adhere to ARRIVE 2.0 for animal studies and STROBE for observational data. Deposit raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
